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Compound of Interest

Compound Name: Cobalt;hafnium

Cat. No.: B15444124

This guide provides a comprehensive comparison of theoretical models and experimental data
for the Cobalt-Hafnium (Co-Hf) system. It is designed for researchers, scientists, and
professionals in materials science and drug development who are interested in the validation of
computational models for binary alloy systems. The Co-Hf system is of particular interest due to
its potential applications in high-temperature alloys and other advanced materials.[1]

Comparison of Experimental Data and Theoretical
Models

The validation of theoretical models, such as those derived from the CALPHAD (CALculation of
PHAse Diagrams) methodology, relies on direct comparison with robust experimental data.[2]
[3][4] The CALPHAD approach is a powerful tool for predicting thermodynamic properties and
phase equilibria in multicomponent systems.[3][5] These models are often enhanced by
incorporating first-principles calculations based on Density Functional Theory (DFT), which can
provide reliable estimations for missing thermodynamic data.[6][7]

Below, we present a comparison of experimentally determined phase equilibria and compound
characteristics with predictions from theoretical models for the Co-Hf system.

Table 1: Invariant Reactions in the Co-Hf System
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. Experimental
Reaction Type
Temperature (°C)

Experimental
Composition (at. %  Notes

Hf)
The eutectic
) composition was
Eutectic (L « CoHf2 + -
~1235 ~71.5 modified from
(BHf) :
previous
assessments.[6]
Peritectic (L + Co2Hf
~1450 -
< CoHf)
The existence of
Peritectic (L + Co7Hf2 1480 Co7Hf2 was not
~ Co2Hf) observed in a 2017
study.[6]
Table 2: Crystal Structures of Intermetallic Co-Hf Compounds
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Experiment Theoretical
Pearson Space al Lattice Lattice
Compound Prototype
Symbol Group Parameters = Parameters
(A) (A)
Co23Hf6 cF116 Fm-3m Th6Mn23 a=11.53 -
a=5.08,c=
CoT7Hf hR26 R-3m Gd7Rh3 -
35.97
Orthorhombic
structure
HfCo7 Pcna ]
confirmed by
TEM.[8]
Co2Hf cF24 Fd-3m Cu2Mg a=6.88 -
CoHf cP2 Pm-3m CsCl a=3.17 -
a=3.17,c=
CoHf2 t112 [4/mmm Al2Cu -
10.87

Note: Theoretical lattice parameters from first-principles calculations for all Co-Hf compounds

were not readily available in the initial search results. A comprehensive theoretical study would

be required to populate this column.

Table 3: Solid Solubility in Co-Hf Phases at Different Temperatures

Experimental Solubility of

Phase Temperature (°C)
Hf (at. %)
u 1200 ~9.3
A3 1200 ~7.6
u 1100 ~8.9
A3 1100 ~10.9

Data from a 2017 thermodynamic modeling study supported by key experiments.[6]
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Experimental Protocols

The generation of high-quality experimental data is crucial for the accurate validation of
theoretical models. The following protocols outline the key experimental methodologies used in
the characterization of the Co-Hf system.

2.1. Sample Preparation and Equilibration

o Alloy Preparation: High-purity Cobalt (e.g., 99.95 wt.%) and Hafnium (e.g., 99.9 wt.%) are
used as starting materials. The constituent elements are weighed to the desired
compositions and arc-melted multiple times in a high-purity argon atmosphere to ensure
homogeneity.

e Annealing: The as-cast alloy samples are sealed in quartz tubes under a high vacuum or
inert atmosphere. They are then annealed at various temperatures (e.g., 700 °C and 1100
°C) for extended periods (e.g., 30-60 days) to achieve phase equilibrium.[9]

e Quenching: After annealing, the samples are quenched in cold water to preserve the high-
temperature microstructures.

2.2. Microstructural and Phase Analysis
» X-Ray Diffraction (XRD):
o Purpose: To identify the crystal structures of the phases present in the equilibrated alloys.

o Procedure: The annealed and quenched samples are ground into a fine powder. XRD
patterns are collected using a diffractometer with Cu Ka radiation. The diffraction data is
then analyzed using crystallographic software to identify the phases by comparing the
peak positions and intensities with known crystal structures from databases.[10]

» Electron Probe Microanalysis (EPMA):

o Purpose: To determine the chemical composition of the individual phases within the
microstructure.

o Procedure: The surfaces of the annealed samples are metallographically prepared by
grinding and polishing. The samples are then analyzed in an EPMA instrument. The
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compositions of the different phases are determined by comparing the characteristic X-ray
intensities emitted from the sample with those from pure element standards.
Backscattered electron (BSE) imaging is used to visualize the different phases based on
atomic number contrast.[9]

e Transmission Electron Microscopy (TEM):

o Purpose: For detailed structural analysis of intermetallic compounds, including space
group and lattice parameter determination.

o Procedure: Thin foil specimens are prepared from the alloys. Selected-area electron
diffraction (SAED) and convergent-beam electron diffraction (CBED) patterns are obtained
in the TEM. These patterns provide detailed information about the crystal structure and
symmetry of the phases.[8]

Validation Workflow

The following diagram illustrates the logical workflow for validating theoretical models of the
Co-Hf system using experimental data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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